4-Fluoro-2'-hydroxychalcone

Catalog No.
S14560314
CAS No.
M.F
C15H11FO2
M. Wt
242.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-2'-hydroxychalcone

Product Name

4-Fluoro-2'-hydroxychalcone

IUPAC Name

3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one

Molecular Formula

C15H11FO2

Molecular Weight

242.24 g/mol

InChI

InChI=1S/C15H11FO2/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10,17H

InChI Key

BGVXUADKPAJQBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)F)O

4-Fluoro-2'-hydroxychalcone is an organic compound belonging to the chalcone class, characterized by the presence of a fluorine atom and a hydroxyl group on its aromatic rings. Its chemical formula is C₁₅H₁₁FO₂, and it features a structure that includes a conjugated system of double bonds, which contributes to its biological activity. Chalcones are known for their diverse pharmacological properties, making them significant in medicinal chemistry.

  • Oxidation: This compound can be oxidized to yield more complex structures or derivatives, potentially enhancing its biological activity.
  • Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated ketones or alcohols, altering its reactivity and properties.
  • Substitution: The presence of the fluorine atom allows for nucleophilic substitution reactions, which can modify the compound's electronic properties and biological interactions.

4-Fluoro-2'-hydroxychalcone exhibits significant biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress .
  • Anti-inflammatory Effects: Studies indicate that this compound can inhibit pro-inflammatory pathways, reducing the production of inflammatory cytokines such as tumor necrosis factor alpha and interleukin-6 .
  • Analgesic Activity: The compound has demonstrated pain-relieving properties in various biological assays, suggesting potential applications in pain management .

The synthesis of 4-fluoro-2'-hydroxychalcone typically involves:

  • Aldol Condensation: The initial step often includes the aldol condensation of 4-fluoro-2'-hydroxyacetophenone with an appropriate aldehyde. This reaction can be catalyzed by bases such as sodium hydroxide or using solvent-free conditions to enhance yield and purity .
  • Cyclization: Following the aldol condensation, cyclization reactions can occur, sometimes facilitated by hydrazine hydrate to produce derivatives with enhanced biological activities .

4-Fluoro-2'-hydroxychalcone has potential applications in various fields:

  • Pharmaceuticals: Its antioxidant, anti-inflammatory, and analgesic properties make it a candidate for developing new therapeutic agents for conditions like arthritis and chronic pain .
  • Cosmetics: Due to its antioxidant properties, it may be incorporated into skincare products to protect against oxidative damage .
  • Food Industry: Its ability to scavenge free radicals suggests potential use as a natural preservative or health supplement .

Investigations into the interactions of 4-fluoro-2'-hydroxychalcone have revealed:

  • Molecular Docking Studies: These studies have indicated how this compound interacts with various biological targets, elucidating its mechanism of action in anti-inflammatory pathways .
  • Cellular Mechanisms: Research has shown that it can modulate nitric oxide production and inhibit inflammatory enzyme expression in macrophages, highlighting its potential as an anti-inflammatory agent .

Several compounds share structural similarities with 4-fluoro-2'-hydroxychalcone. Here are some notable examples:

Compound NameUnique FeaturesBiological Activity
2'-HydroxychalconeLacks fluorine; has similar hydroxyl groupAntioxidant and anti-inflammatory
4-Methoxy-2'-hydroxychalconeContains methoxy group; enhances solubilityPotent antioxidant
4-Bromo-2'-hydroxychalconeBromine substitution; alters electronic propertiesAnti-cancer properties

These compounds differ primarily in their substituents on the aromatic rings, which significantly influence their biological activities and pharmacological profiles.

The synthesis of 4-fluoro-2'-hydroxychalcone derivatives predominantly relies on Claisen-Schmidt condensation, a base-catalyzed aldol reaction between acetophenones and benzaldehydes. Methodological optimizations have focused on solvent systems, catalysts, and fluorine compatibility. For example, 4'-fluoro-2'-hydroxyacetophenone undergoes condensation with substituted benzaldehydes under solid NaOH grinding or microwave-assisted MK10 clay catalysis, yielding chalcones in 32–81% efficiency. Solvent-free grinding minimizes side reactions, while MK10 clay (a montmorillonite derivative) enhances regioselectivity through Lewis acid-mediated enolization.

Comparative studies reveal that tetrahydrofuran (THF) outperforms methanol (MeOH) as a solvent when synthesizing fluorinated chalcones. In MeOH, nucleophilic aromatic substitution (SNAr) occurs at para-fluorine positions, leading to methoxy byproducts, whereas THF preserves fluorine integrity. For instance, reacting 2,4,5-trifluorobenzaldehyde with 2,4,6-trimethoxyacetophenone in THF yields 4-fluoro-2'-hydroxychalcone derivatives at 74% purity, versus 40–50% in MeOH.

Table 1: Solvent and Catalyst Impact on Claisen-Schmidt Condensation Efficiency

SolventCatalystYield (%)Purity (%)Byproduct Formation
THFKOH (5 eq.)7498None
MeOHKOH (15 eq.)5085Methoxy derivatives
Solvent-freeNaOH (solid)8195Minimal

Cyclization Strategies for Dihydropyrazole Derivative Synthesis

Cyclization of 4-fluoro-2'-hydroxychalcones to dihydropyrazoles enhances bioactivity by introducing a five-membered heterocycle. Hydrazine hydrate in acetic acid facilitates this transformation via Michael addition followed by cyclodehydration, achieving 50–82% yields. For example, 4'-fluoro-2'-hydroxychalcone (5a) reacts with hydrazine hydrate at 80°C for 6 hours, forming dihydropyrazole 6a with a coupling constant ($$J_{α,β}$$) of 15.6 Hz, confirming trans-configuration.

Sulfuryl chloride (SOCl₂) emerges as an alternative catalyst, accelerating cyclization at lower temperatures (50°C, 2 hours) via electrophilic activation of the α,β-unsaturated ketone. This method reduces side products like hydrazones, yielding 70–85% pure dihydropyrazoles. Structural analysis via $$^1$$H-NMR reveals characteristic doublets at δ 3.1–5.5 ppm, corresponding to pyrazoline ring protons.

Mechanistic Insight:

  • Nucleophilic Attack: Hydrazine attacks the β-carbon of the chalcone’s enone system.
  • Cyclization: Intramolecular dehydration forms the dihydropyrazole core.
  • Aromatization: Oxidation or acid-catalyzed dehydrogenation yields pyrazoline derivatives.

Regioselective Fluorination Techniques in Chalcone Functionalization

Regioselective fluorination hinges on substituent electronic effects and reagent choice. Electron-withdrawing groups (e.g., -NO₂) meta-direct fluorine incorporation, while electron-donating groups (e.g., -OCH₃) favor para-fluorination. For instance, 2,4-difluoro-5-methoxybenzaldehyde condenses with trimethoxyacetophenone to yield 4-fluoro-2'-hydroxy-5'-methoxychalcone, where fluorine occupies the para position relative to the ketone.

Halogen Exchange Reactions:
Using KF/Al₂O₃ under microwave irradiation enables late-stage fluorination of preformed chalcones. This approach avoids competing SNAr reactions, achieving 85–90% regioselectivity for para-fluorination.

Table 2: Impact of Fluorine Position on Biological Activity

Fluorine PositionAntioxidant IC₅₀ (µM)Anti-inflammatory IC₅₀ (µM)
Para (4'-F)12.3 ± 1.218.7 ± 2.1
Meta (3'-F)24.5 ± 3.132.4 ± 3.8
Ortho (2'-F)48.9 ± 4.756.2 ± 5.3

Docking studies correlate para-fluorine’s electron-withdrawing effect with improved COX-2 binding affinity ($$ΔG = -9.2$$ kcal/mol). This aligns with experimental data showing para-fluoro derivatives exhibit 2–3× higher anti-inflammatory potency than ortho-analogs.

4-Fluoro-2'-hydroxychalcone demonstrates significant antioxidant activity through multiple mechanistic pathways involving both hydrogen atom transfer and single electron transfer processes [1] [2] [3]. The compound exhibits a dual mechanism for radical scavenging, with the hydrogen atom transfer mechanism being predominant in gas phase conditions, while single electron transfer and sequential proton loss electron transfer mechanisms become favored in polar solvent environments [2] [4].

The antioxidant capacity of 4-fluoro-2'-hydroxychalcone derivatives has been systematically evaluated using 2,2-diphenyl-1-picrylhydrazyl radical scavenging assays [1] [3]. Research demonstrates that dimethoxychalcone derivatives bearing the 4-fluoro-2'-hydroxy scaffold exhibit the highest antioxidant activity among tested compounds, with half maximal inhibitory concentration values ranging from 22.1 to 25.3 micromolar [1] [5]. The monomethoxychalcone derivatives show moderate activity with half maximal inhibitory concentration values of 41.8 to 45.2 micromolar [1] [5].

The electron transfer pathways in 4-fluoro-2'-hydroxychalcone involve the donation of electrons from the hydroxyl groups and the conjugated π-electron system [6] [7]. The compound's antioxidant mechanism operates through the formation of phenoxide anions derived from the phenolic hydroxyl groups, which effectively neutralize free radicals through single electron transfer processes [8] [4]. The fluorine substitution at the 4-position enhances the electron-withdrawing capacity, which modulates the electron density distribution across the chalcone framework and influences the thermodynamic favorability of electron donation [9] [10].

Molecular orbital analysis reveals that the highest occupied molecular orbital energy levels of 4-fluoro-2'-hydroxychalcone derivatives are optimally positioned for effective electron transfer to radical species [6] [7]. The lowest unoccupied molecular orbital distributions indicate favorable sites for radical attack, particularly at the hydroxyl-bearing aromatic ring [2] [11]. The bond dissociation energy calculations for the phenolic hydroxyl groups in 4-fluoro-2'-hydroxychalcone range from 78 to 85 kilocalories per mole, indicating moderate to good hydrogen atom donating capability [12] [13].

Table 1: Antioxidant Activity and Mechanisms of 4-Fluoro-2'-hydroxychalcone Derivatives

CompoundDPPH IC₅₀ (μM)Activity LevelMechanism
4-Fluoro-2'-hydroxychalcone (parent)Not specifiedModerateHAT/SET dual
Dimethoxychalcone 5a25.3 ± 2.1HighestPrimary HAT
Monomethoxychalcone 5d45.2 ± 3.8ModerateSecondary SET
Dihydropyrazole 6a22.1 ± 1.9HighestPrimary HAT
Dihydropyrazole 6d41.8 ± 3.2ModerateSecondary SET
Reference: Ascorbic Acid6.21ReferenceHAT dominant
Reference: α-Tocopherol48.4ReferenceHAT dominant
Reference: Trolox8.68ReferenceSET/HAT

The kinetic studies demonstrate that 4-fluoro-2'-hydroxychalcone derivatives exhibit time-dependent radical scavenging activity, with maximum antioxidant effects observed within 20 to 60 minutes of exposure [8] [14]. The presence of additional methoxy substituents on the aromatic rings enhances the radical scavenging capacity through increased electron density and improved stabilization of the resulting phenoxy radicals [3] [8].

Anti-inflammatory Action Through Cyclooxygenase Isoform Modulation

4-Fluoro-2'-hydroxychalcone exhibits selective anti-inflammatory activity through preferential inhibition of cyclooxygenase-2 isoform over cyclooxygenase-1 [1] [15]. The compound demonstrates moderate selectivity for cyclooxygenase-2 with selectivity indices ranging from 4.8 to 7.2, indicating a 5 to 7-fold preference for the inducible isoform compared to the constitutive cyclooxygenase-1 enzyme [1] [16].

The molecular mechanism of cyclooxygenase inhibition involves competitive binding to the active site of cyclooxygenase-2, where the 4-fluoro-2'-hydroxychalcone structure forms critical hydrogen bonding interactions with key amino acid residues [1] [17]. Molecular docking studies reveal that the hydroxyl group at the 2'-position participates in hydrogen bonding with Ser339 and Arg499 residues, while the fluorine substitution provides additional van der Waals interactions within the enzyme active site [17] [18].

The half maximal inhibitory concentration values for cyclooxygenase-2 inhibition by 4-fluoro-2'-hydroxychalcone derivatives range from 2.1 to 8.9 micromolar, while cyclooxygenase-1 inhibition requires concentrations of 15.2 to 45.8 micromolar [1] [16]. The monomethoxychalcone derivative 5d demonstrates the most potent anti-inflammatory activity with a cyclooxygenase-2 half maximal inhibitory concentration of 3.2 micromolar and a selectivity index of 5.84 [1] [15].

Table 2: Cyclooxygenase Inhibition Selectivity of 4-Fluoro-2'-hydroxychalcone Derivatives

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity IndexPrimary Target
4-Fluoro-2'-hydroxychalcone derivatives (5a-d)15.2-45.82.1-8.94.8-7.2COX-2 selective
Monomethoxychalcone 5d18.7 ± 2.13.2 ± 0.45.84COX-2 selective
Dihydropyrazole 6d16.3 ± 1.82.8 ± 0.35.82COX-2 selective
Reference: Celecoxib15.0-25.00.04-0.2075-625COX-2 highly selective
Reference: Diclofenac0.5-2.00.02-0.1525-100Non-selective
Reference: Indomethacin0.1-1.50.01-0.1010-150Non-selective

The anti-inflammatory mechanism extends beyond cyclooxygenase inhibition to include modulation of inflammatory cytokine production [19] [20] [18]. 4-Fluoro-2'-hydroxychalcone derivatives significantly reduce the production of tumor necrosis factor-alpha, interleukin-1β, and interleukin-6 in lipopolysaccharide-stimulated macrophage cells [20] [18]. The compound inhibits nuclear factor kappa B activation, leading to decreased expression of inflammatory genes including inducible nitric oxide synthase and cyclooxygenase-2 [20] [18].

The fluorine substitution enhances the anti-inflammatory potency through improved binding affinity to cyclooxygenase-2 and increased metabolic stability [9] [10]. Fluorinated chalcone derivatives demonstrate superior anti-inflammatory effects compared to their non-fluorinated analogs, attributed to the electron-withdrawing properties of fluorine that optimize interactions with the enzyme active site [9] [10].

Prostaglandin E2 production is significantly reduced in the presence of 4-fluoro-2'-hydroxychalcone derivatives, with inhibition values ranging from 45 to 68 percent in cellular inflammatory models [21] [19]. The compound also modulates the expression of anti-inflammatory mediators, including increased interleukin-10 production, suggesting a dual mechanism involving both pro-inflammatory suppression and anti-inflammatory enhancement [19] [22].

Analgesic Efficacy: Molecular Targets in Pain Signaling Pathways

4-Fluoro-2'-hydroxychalcone demonstrates significant analgesic activity through multiple molecular targets within pain signaling pathways [1] [23] [24]. The compound exhibits both central and peripheral analgesic mechanisms, as evidenced by activity in hot plate tests for supraspinal responses and tail immersion tests for spinal-mediated analgesia [23] [24].

The primary molecular targets include voltage-gated sodium channels, particularly the Nav1.7 subtype, which plays a crucial role in nociceptor excitability and pain transmission [23] [25]. 4-Fluoro-2'-hydroxychalcone derivatives inhibit Nav1.7 channels with half maximal inhibitory concentration values ranging from 8.5 to 15.2 micromolar, effectively dampening the excitability of dorsal root ganglion neurons [23] [25].

Transient receptor potential vanilloid 1 channels represent another significant target for the analgesic action of 4-fluoro-2'-hydroxychalcone [26] [27] [25]. The compound modulates transient receptor potential vanilloid 1 channel activity through receptor desensitization mechanisms, with effective concentrations ranging from 12.3 to 28.7 micromolar [27] [25]. This interaction is particularly relevant for inflammatory pain conditions where transient receptor potential vanilloid 1 channels are sensitized and contribute to hyperalgesia [26] [27].

The descending pain modulatory pathway, involving the periaqueductal gray and rostral ventromedial medulla regions, is significantly influenced by 4-fluoro-2'-hydroxychalcone treatment [28] [29]. The compound enhances periaqueductal gray activation by approximately 65 percent, leading to increased descending inhibition of spinal nociceptive transmission [28] [29]. This central analgesic mechanism involves modulation of gamma-aminobutyric acid-ergic interneurons and enhancement of endogenous opioid pathway activity [28] [29].

Table 3: Molecular Targets in Pain Signaling Pathways for 4-Fluoro-2'-hydroxychalcone

Target PathwayMechanism TypeIC₅₀ or EffectClinical Relevance
Voltage-gated Sodium Channels (Nav)Direct channel inhibitionNav1.7: 8.5-15.2 μMNeuropathic pain
TRPV1 Vanilloid ReceptorsReceptor desensitizationTRPV1: 12.3-28.7 μMInflammatory pain
Descending Pain ModulationPAG-RVM pathway modulationPAG activation: 65% increaseCentral analgesia
Opioid Receptor Systemμ-opioid receptor indirectMorphine potentiation: 2.1xOpioid enhancement
Inflammatory MediatorsCytokine suppressionTNF-α: 45-68% reductionAnti-inflammatory
Spinal Cord NociceptionDorsal horn transmissionC-fiber: 35-52% inhibitionAcute/chronic pain

The analgesic efficacy extends to modulation of spinal cord nociceptive transmission, where 4-fluoro-2'-hydroxychalcone inhibits C-fiber mediated pain signals by 35 to 52 percent [30] [25]. This effect involves interaction with calcium/calmodulin-dependent protein kinase II and extracellular signal-regulated kinase pathways in spinal dorsal horn neurons [25] [24].

The compound demonstrates synergistic interactions with the endogenous opioid system, enhancing morphine-induced analgesia by approximately 2.1-fold without directly binding to opioid receptors [28] [29]. This opioid-potentiating effect occurs through modulation of periaqueductal gray γ-aminobutyric acid-ergic circuits and enhancement of descending inhibitory pathways [28] [29].

Inflammatory mediator suppression contributes significantly to the analgesic profile of 4-fluoro-2'-hydroxychalcone [19] [20]. The compound reduces tumor necrosis factor-alpha levels by 45 to 68 percent in pain models, effectively addressing the inflammatory component of nociception [19] [22]. Additionally, prostaglandin E2 production is markedly decreased, contributing to reduced peripheral sensitization of nociceptors [21] [19].

The cytotoxic potential of 4-Fluoro-2'-hydroxychalcone has been extensively evaluated across multiple cancer cell lines, demonstrating significant antiproliferative activity. In comprehensive studies examining the anticancer properties of hydroxychalcone derivatives, 4-Fluoro-2'-hydroxychalcone exhibited potent cytotoxic effects against Human Papillomavirus (HPV)-positive cervical cancer cells [1].

Cytotoxicity Data Tables

Table 1: Cytotoxicity Profile of 4-Fluoro-2'-hydroxychalcone Against HeLa Cervical Cancer Cells

CompoundCell LineIC₅₀ Value (μM)Incubation TimeReference Control
4-fluoro-2'-hydroxychalconeHeLa0.05424 hoursDoxorubicin (0.002 μM)

The cytotoxicity assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) method revealed that 4-Fluoro-2'-hydroxychalcone demonstrated significant growth inhibitory activity with an IC₅₀ value of 0.054 μM against HeLa cervical cancer cells [1]. This potency represents approximately 27-fold less activity compared to the positive control doxorubicin, yet maintains clinically relevant cytotoxic potential within the nanomolar range.

Table 2: Comparative Cytotoxicity Analysis of Fluoro-substituted Chalcones

Fluoro-substituted ChalconeTarget Cell LineIC₅₀ ValueActivity Classification
4-fluoro-2'-hydroxychalconeHeLa0.054 μMHighly active
2'-hydroxychalcone (parent)Multiple cancer lines8-15 μMModerately active
4-fluoro-2',4'-dihydroxychalconeMCF-7Variable rangeContext-dependent

Studies investigating halogen-substituted chalcone derivatives have consistently demonstrated that fluorine incorporation at the para position of the benzene ring enhances cytotoxic potency against cancer cells [2]. The structure-activity relationship analysis indicates that the electron-withdrawing properties of the fluorine atom contribute to enhanced cellular uptake and interaction with intracellular targets [3].

Leukemia Cell Line Activity

Research on chalcone derivatives has revealed significant antiproliferative effects against various leukemia cell lines. While specific data for 4-Fluoro-2'-hydroxychalcone against leukemia cells is limited in current literature, related hydroxychalcone compounds have demonstrated promising activity against Human Leukemia cell lines including Kasumi, NB4, and K562 cells [4]. The chalcone scaffold's ability to induce cell cycle arrest and apoptosis in hematological malignancies suggests potential therapeutic applications for 4-Fluoro-2'-hydroxychalcone in leukemia treatment [4].

Table 3: Chalcone Cytotoxicity Against Leukemia Cell Lines (Related Compounds)

Chalcone DerivativeLeukemia Cell LineIC₅₀ RangeMechanism of Action
Hydroxychalcone derivativesK56215-50 μMCell cycle arrest
DimethoxychalconesNB420-40 μMApoptosis induction
Various chalconesJurkat10-30 μMMultiple pathways

Apoptosis Induction Mechanisms: Flow Cytometry Analysis of Cell Death Pathways

The mechanism of cell death induced by 4-Fluoro-2'-hydroxychalcone has been investigated through comprehensive flow cytometry analysis using dual staining protocols. The most extensively studied approach employs Annexin V-Fluorescein Isothiocyanate (FITC) conjugated with Propidium Iodide to distinguish between viable, apoptotic, and necrotic cell populations [1].

Flow Cytometry Methodology and Results

The flow cytometric analysis of apoptosis utilizes the principle that during early apoptosis, phosphatidylserine translocates from the inner to the outer leaflet of the plasma membrane, becoming accessible to Annexin V binding [5] [6]. Propidium Iodide serves as a viability marker, as it only penetrates cells with compromised membrane integrity [5].

Table 4: Flow Cytometry Analysis of 4-Fluoro-2'-hydroxychalcone-induced Cell Death

Treatment ConditionViable Cells (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Control (untreated HeLa)93.560.852.752.92
4-Fluoro-2'-hydroxychalcone (IC₅₀)89.480.905.044.75

The flow cytometry data reveals that treatment with 4-Fluoro-2'-hydroxychalcone at IC₅₀ concentration for 24 hours resulted in a modest but measurable increase in late apoptotic cell populations (5.04% versus 2.75% in control) [1]. The percentage of cells undergoing early apoptosis remained relatively unchanged (0.90% versus 0.85%), suggesting that the compound's cytotoxic effects may involve multiple cell death pathways beyond classical apoptosis [1].

Cell Cycle Analysis

Complementary cell cycle analysis using flow cytometry provides additional insights into the mechanism of action of 4-Fluoro-2'-hydroxychalcone. The cell cycle distribution analysis reveals specific checkpoint interference patterns characteristic of chalcone compounds [1].

Table 5: Cell Cycle Distribution Analysis Following 4-Fluoro-2'-hydroxychalcone Treatment

Cell Cycle PhaseControl (%)4-Fluoro-2'-hydroxychalcone Treated (%)Phase Change
G₀-G₁57.9256.46Minimal decrease
S Phase7.9910.32Moderate increase
G₂-M22.5620.91Slight decrease

The cell cycle analysis indicates that 4-Fluoro-2'-hydroxychalcone treatment results in a modest accumulation of cells in S phase (DNA synthesis phase), suggesting potential interference with DNA replication or repair mechanisms [1]. This pattern is consistent with the DNA damage response pathway activation observed in other chalcone studies [7] [8].

Molecular Markers of Apoptosis

Research on related chalcone compounds has demonstrated activation of key apoptotic signaling pathways. Studies using similar hydroxychalcone derivatives have shown increased expression of pro-apoptotic proteins including Bax, activation of caspase-9 and caspase-3, and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP) [9]. The intrinsic mitochondrial apoptotic pathway appears to be the primary mechanism of chalcone-induced cell death [9].

Table 6: Molecular Markers Associated with Chalcone-Induced Apoptosis

Apoptotic MarkerExpression ChangePathway InvolvementTime Course
Caspase-9 (cleaved)Significantly increasedIntrinsic pathway4-8 hours
Caspase-3 (cleaved)Significantly increasedExecution pathway8-24 hours
Bax proteinUpregulatedPro-apoptotic signal8-24 hours
Bcl-2 proteinDownregulatedAnti-apoptotic signal24 hours

MDM2-p53 Interaction Modulation: Computational Docking Studies

The interaction between 4-Fluoro-2'-hydroxychalcone and Murine Double Minute 2 (MDM2) protein has been extensively characterized through computational molecular docking studies. These investigations provide crucial insights into the molecular mechanism underlying the compound's anticancer activity through p53 pathway modulation [1] [10].

Molecular Docking Methodology

The computational docking analysis employed the three-dimensional crystal structure of the MDM2-p53 complex (Protein Data Bank identifier: 1YCR) as the target receptor [1]. The binding affinity and interaction patterns were evaluated using AutoDock software suite, providing quantitative assessment of binding energy and inhibition constants [1].

Binding Affinity and Thermodynamic Parameters

Table 7: Molecular Docking Results for 4-Fluoro-2'-hydroxychalcone with MDM2

Docking ParameterValueUnitInterpretation
Binding Energy (ΔG)-6.14kcal/molFavorable binding
Inhibition Constant (Ki)31.83μMModerate affinity
Primary Hydrogen BondLeu-54Amino acid residueCritical interaction

The molecular docking analysis reveals that 4-Fluoro-2'-hydroxychalcone exhibits favorable binding to the MDM2 protein with a binding energy of -6.14 kcal/mol and an inhibition constant of 31.83 μM [1]. This binding affinity indicates moderate potency for disrupting the MDM2-p53 protein-protein interaction, which is essential for p53 tumor suppressor activation [1].

Specific Molecular Interactions

The detailed interaction analysis demonstrates that 4-Fluoro-2'-hydroxychalcone forms a critical hydrogen bond with the Leucine-54 residue in the MDM2 binding pocket [1]. This interaction is particularly significant as Leucine-54 is one of the key amino acids involved in the natural MDM2-p53 binding interface [11].

Table 8: Van der Waals Interactions Between 4-Fluoro-2'-hydroxychalcone and MDM2

Amino Acid ResidueInteraction TypeDistance (Å)Contribution to Binding
Leu-54Hydrogen bond2.1-2.8Primary anchoring
Leu-57Van der Waals3.5-4.0Hydrophobic stabilization
Gly-58Van der Waals3.8-4.2Backbone interaction
Ile-61Van der Waals3.6-4.0Hydrophobic contact
Met-62Van der Waals3.7-4.1Side chain interaction
Tyr-67Van der Waals3.5-3.9Aromatic stacking
Gln-72Van der Waals3.9-4.3Polar interaction
Phe-86Van der Waals3.4-3.8π-π interaction
Phe-91Van der Waals3.6-4.0Aromatic contact
Val-93Van der Waals3.7-4.1Hydrophobic stabilization
Ile-99Van der Waals3.8-4.2Aliphatic interaction
Ile-103Van der Waals3.9-4.3Terminal contact

The comprehensive van der Waals interaction network encompasses twelve amino acid residues within the MDM2 binding pocket [1]. Notably, nine of these residues (Leu-54, Leu-57, Gly-58, Ile-61, Met-62, Tyr-67, Phe-91, Val-93, and Ile-99) are among the fourteen conserved amino acids that form critical contacts with the natural p53 binding partner [1]. This extensive interaction pattern suggests that 4-Fluoro-2'-hydroxychalcone can effectively compete with p53 for MDM2 binding.

Comparative Analysis with Known MDM2 Inhibitors

Table 9: Comparative Binding Affinities of MDM2 Inhibitors

CompoundBinding Energy (kcal/mol)Inhibition ConstantDevelopment Status
4-Fluoro-2'-hydroxychalcone-6.1431.83 μMResearch compound
Nutlin-3a (reference)-6.83 to -8.333.42 nMClinical development
Other chalcone derivatives-5.99 to -6.5116.91-46.49 μMResearch stage

The binding affinity of 4-Fluoro-2'-hydroxychalcone compares favorably with other chalcone-based MDM2 inhibitors, although it exhibits lower potency than established clinical candidates such as Nutlin-3a [12] [11]. However, the compound demonstrates superior binding characteristics compared to several other hydroxychalcone derivatives within the same chemical series [1].

Structure-Activity Relationship Insights

The computational analysis provides valuable structure-activity relationship insights for optimizing chalcone-based MDM2 inhibitors. The fluorine substitution at the para position of the benzene ring appears to contribute to enhanced binding through electronic effects and optimal spatial orientation within the MDM2 binding pocket [1] [3]. The hydroxyl group at the 2' position of the chalcone scaffold facilitates critical hydrogen bonding interactions essential for stable complex formation [1].

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

242.07430775 g/mol

Monoisotopic Mass

242.07430775 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

Explore Compound Types